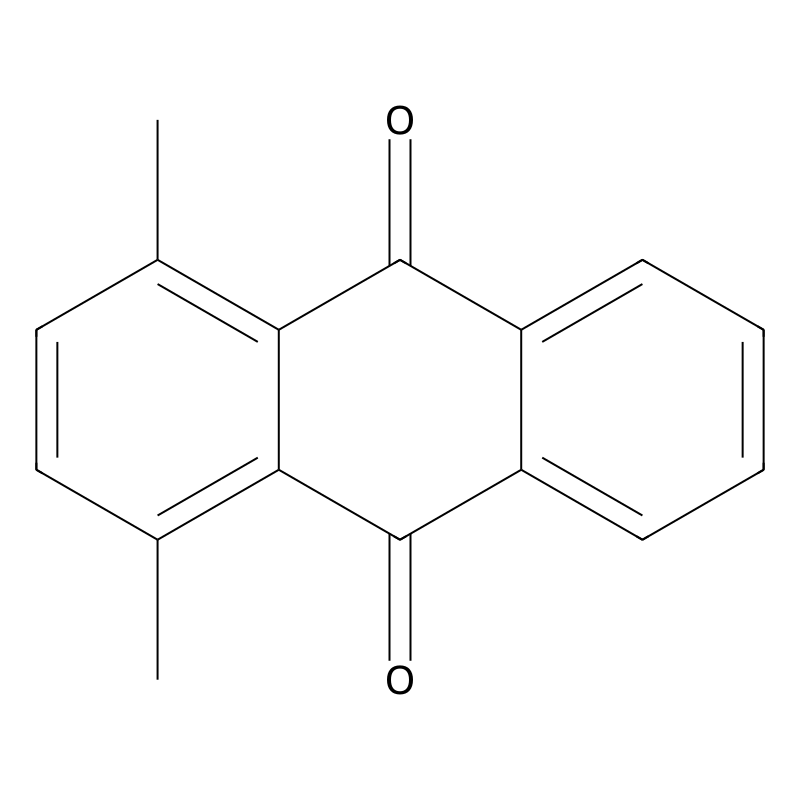

1,4-Dimethylanthraquinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Dimethylanthraquinone (CAS: 1519-36-4) is an aromatic organic compound belonging to the substituted anthraquinone class. Like its parent compound, 9,10-anthraquinone, it features a tricyclic aromatic system with two ketone groups, but is distinguished by methyl groups at the 1 and 4 positions.[1] This specific substitution pattern modifies its electronic properties, solubility, and melting point compared to the unsubstituted backbone or other isomers.[2][3] These attributes are critical in its applications, including as a precursor in organic synthesis and in specialized electrochemical systems, where performance is directly tied to molecular structure.[4]

Procurement Fit

References

- [1] A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professio - Benchchem

- [7] Assary, R. S., Brushett, F. R., & Curtiss, L. A. (2014). A computational study of the redox properties of anthraquinone derivatives for non-aqueous redox flow batteries. Journal of Power Sources, 259, 135-142.

- [9] Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12028-12042.

- [18] Anthraquinone. In Wikipedia.

Substituting 1,4-Dimethylanthraquinone with unsubstituted anthraquinone or its other isomers is often unviable due to significant shifts in physicochemical properties critical for processability and application performance. The addition of two methyl groups at the 1,4-positions alters the molecule's redox potential, a key parameter in electrochemical applications like redox flow batteries.[3][4] Furthermore, these substitutions directly impact solubility and thermal behavior; for instance, the melting point of 1,4-Dimethylanthraquinone (133-135 °C) is substantially lower than that of the parent anthraquinone (284.8 °C), affecting formulation and processing conditions.[2][5] In applications such as polymerization inhibition, the specific electronic nature and steric hindrance provided by the 1,4-dimethyl substitution pattern govern the compound's reactivity with free radicals, making it a non-interchangeable choice compared to other quinones.[6]

Substitution Risk

References

- [1] A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professio - Benchchem

- [7] Assary, R. S., Brushett, F. R., & Curtiss, L. A. (2014). A computational study of the redox properties of anthraquinone derivatives for non-aqueous redox flow batteries. Journal of Power Sources, 259, 135-142.

- [9] Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12028-12042.

Altered Redox Potential for Tailored Electrochemical Applications

The introduction of electron-donating methyl groups at the 1 and 4 positions significantly lowers the reduction potential compared to unsubstituted anthraquinone. Computational studies show that such substitutions shift the redox potential to more negative values, which is a critical design parameter for tuning the cell voltage in applications like non-aqueous redox flow batteries.[3][4] For instance, while unsubstituted anthraquinone has a first reduction potential around -0.9 to -1.0 V vs Fc/Fc+, electron-donating groups like methyl or methoxy can shift this to more negative values, altering the energy storage characteristics.[3][4] This makes 1,4-dimethylanthraquinone a specific choice for systems requiring a precisely tuned potential, unlike the parent compound.

| Evidence Dimension | First Reduction Potential |

| Target Compound Data | More negative potential due to electron-donating methyl groups. |

| Comparator Or Baseline | Unsubstituted Anthraquinone (higher, less negative potential). |

| Quantified Difference | Qualitatively more negative; specific value depends on solvent/electrolyte but the trend is consistent. DFT studies on similar substituted anthraquinones show shifts of >0.1 V.[3] |

| Conditions | Density Functional Theory (DFT) calculations and cyclic voltammetry in non-aqueous electrolytes.[3][4] |

This specific redox potential is crucial for designing the operating voltage of an electrochemical cell, making it a non-interchangeable component for achieving target energy density and power output.

m.p. 133–135 °C

Aq. sol. 1.6E-4 g/L (calc.)

m.p. 210 °C

Soluble in EtOH, benzene, xylene

Improved Processability: Significantly Lower Melting Point for Formulation Flexibility

1,4-Dimethylanthraquinone exhibits a melting point of 133-135 °C, which is over 150 °C lower than its parent compound, 9,10-anthraquinone (284.8 °C).[1][2][5] This substantial difference in thermal properties is a key procurement differentiator for applications requiring melt processing, solution-based formulation, or compatibility with lower-temperature substrates. The lower melting point facilitates easier handling and incorporation into polymer matrices or solvent systems without requiring high-temperature equipment, reducing energy costs and thermal stress on other components.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | 133-135 °C |

| Comparator Or Baseline | 9,10-Anthraquinone: 284.8 °C |

| Quantified Difference | Δ ≈ 150 °C lower |

| Conditions | Standard atmospheric pressure. |

A lower melting point directly translates to a wider processing window, reduced energy expenditure, and enhanced compatibility with thermally sensitive materials, simplifying manufacturing workflows.

Enhanced Solubility in Organic Solvents Compared to Polar Analogs

The nonpolar methyl groups on 1,4-Dimethylanthraquinone increase its lipophilicity and enhance its solubility in organic solvents compared to more polar analogs like 1,4-dihydroxyanthraquinone (quinizarin). While direct comparative data is sparse, the principle that alkyl substitution increases solubility in nonpolar solvents while hydroxyl or amino groups favor polar solvents is well-established for this class.[7][8] For example, studies on similar anthraquinone derivatives show that increasing alkyl chain length or number enhances solubility in organic electrolytes.[7] This makes 1,4-Dimethylanthraquinone a preferred choice for applications in non-aqueous systems, such as organic electronics or specialized coatings, where achieving high concentration in organic media is critical.

| Evidence Dimension | Solubility Profile |

| Target Compound Data | Higher solubility in nonpolar/moderately polar organic solvents. |

| Comparator Or Baseline | 1,4-Dihydroxyanthraquinone (Quinizarin) or 1,4-Diaminoanthraquinone: Lower solubility in organic solvents, higher in polar or hydrogen-bonding solvents.[7][8] |

| Quantified Difference | Not quantified in a direct comparison, but the trend is a fundamental principle of substituent effects on solubility. |

| Conditions | Typical organic solvents (e.g., toluene, acetonitrile, chlorinated solvents). |

Higher solubility in specific organic solvents allows for the preparation of more concentrated stock solutions, enabling higher loadings in formulations and avoiding precipitation issues during processing.

Redox-Active Component in Non-Aqueous Energy Storage Systems

The specifically tuned redox potential and enhanced solubility in organic electrolytes make 1,4-Dimethylanthraquinone a candidate for use as a redox-active material in non-aqueous redox flow batteries or as a component in organic lithium-ion battery electrodes. Its potential can be precisely matched with other cell components to maximize output voltage, a task not achievable with unsubstituted anthraquinone.[4]

Processable Intermediate for Advanced Dyes and Pigments

Due to its significantly lower melting point compared to parent anthraquinone, this compound serves as a more processable precursor for functional dyes.[2][5] It can be incorporated into polymer melts or high-concentration solvent formulations at lower temperatures, enabling the synthesis of materials for applications in liquid crystal displays or specialty coatings where thermal budget is a constraint.[3]

Specialty Polymerization Inhibitor for Monomer Stabilization

Quinone derivatives are effective radical scavengers used to inhibit premature polymerization of vinyl monomers.[6][9] The specific electronic properties and steric profile of the 1,4-dimethyl substitution pattern provide a distinct reactivity, making it a suitable choice for stabilizing specific monomer systems where common inhibitors like hydroquinone or benzoquinone may be less effective or incompatible with processing conditions.

Application Fit Matrix

References

- [1] A Technical Guide to the Physicochemical Properties of Substituted Anthraquinones for Researchers and Drug Development Professio - Benchchem

- [7] Assary, R. S., Brushett, F. R., & Curtiss, L. A. (2014). A computational study of the redox properties of anthraquinone derivatives for non-aqueous redox flow batteries. Journal of Power Sources, 259, 135-142.

- [9] Molecular Design Parameters of Anthraquinone Dyes for Guest–Host Liquid-Crystal Applications: Experimental and Computational Studies of Spectroscopy, Structure, and Stability. The Journal of Physical Chemistry C, 120(22), 12028-12042.

XLogP3

Melting Point

Other CAS

Wikipedia

General Manufacturing Information

Explore Compound Types